molecular formula C9H7NO2 B1361826 Benzyl cyanoformate CAS No. 5532-86-5

Benzyl cyanoformate

Cat. No.: B1361826
CAS No.: 5532-86-5
M. Wt: 161.16 g/mol
InChI Key: GDZIODIYBLTRRJ-UHFFFAOYSA-N
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Description

Benzyl cyanoformate, also known as cyanoformic acid benzyl ester, is an organic compound with the molecular formula C9H7NO2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as a reagent in organic synthesis, particularly in the modification of proteins and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl cyanoformate can be synthesized through the reaction of benzyl alcohol with cyanoformic acid. Another common method involves the reaction of benzyl chloroformate with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as methylene chloride at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene as a reagent. Benzyl alcohol reacts with phosgene to form benzyl chloroformate, which is then treated with sodium cyanide to produce this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Benzyl cyanoformate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form benzyl alcohol and cyanoformic acid.

    Reduction: It can be reduced to benzyl formate under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium cyanide and phase transfer catalysts.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Benzyl alcohol and cyanoformic acid.

    Reduction: Benzyl formate.

Scientific Research Applications

Benzyl cyanoformate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of benzyl cyanoformate involves its ability to act as a reagent in chemical reactions. It can modify proteins and peptides by reacting with amino groups, forming stable derivatives that are easier to analyze

Properties

IUPAC Name

benzyl cyanoformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZIODIYBLTRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203883
Record name Benzyl cyanoformate
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5532-86-5
Record name Phenylmethyl carbonocyanidate
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Record name Benzyl cyanoformate
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Record name Benzyl cyanoformate
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Record name Benzyl cyanoformate
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Record name BENZYL CYANOFORMATE
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Synthesis routes and methods

Procedure details

Benzyl chloroformate (13.7 g; 0.08 mol) and 1,4-diazabicyclo [2.2.2] octane (60 mg; 0.54 mmol) were added to a dry reaction vessel under a dry nitrogen atmosphere. Trimethylsilyl nitrile (8 g; 0.08 mol) was added dropwise over about 1 hr. The mixture was maintained at between 20°-30° C. until the reaction reached completion in about 3 hr. After distilling off the trimethylsilyl chloride, 10.6 g product was isolated as a clear liquid (bp 70-72/1 mm Hg.) Yield: 82%; purity 98% 1H-NMR: δ7.3,m(5H); δ5.26, s(2H); IR: 2250 cm-1 (CN), 1760 cm-1 (CO).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
[Compound]
Name
Trimethylsilyl nitrile
Quantity
8 g
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes benzyl cyanoformate a useful reagent in organic synthesis?

A1: this compound serves as a synthetic equivalent for both a carbamoyl anion and a cyano group. This dual reactivity makes it valuable for constructing various nitrogen-containing compounds. For instance, it can react with amines to form protected amines [, ], which can be further modified and later deprotected.

Q2: Can you elaborate on the use of this compound in synthesizing complex molecules like sialodendrimers?

A2: In the synthesis of sialodendrimers, which are multivalent carbohydrate structures, this compound plays a crucial role in protecting amine groups []. This protection strategy allows for controlled, stepwise assembly of the dendritic core. The benzyl carbamate protecting group can be selectively removed via hydrogenolysis, enabling further reactions to attach sialic acid units, ultimately leading to the desired sialodendrimer.

Q3: Are there any examples of this compound contributing to asymmetric synthesis?

A3: Research indicates that this compound can be utilized in asymmetric Ficini-Claisen rearrangements involving chiral ynamides []. While this particular application resulted in moderate yields and selectivities, it highlights the potential of this compound in developing enantioselective synthetic routes. Further optimization of reaction conditions and chiral auxiliaries/catalysts could potentially lead to more efficient asymmetric transformations.

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